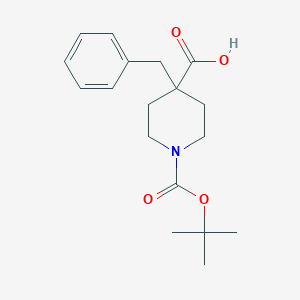

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

概述

描述

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a benzyl group attached to the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the benzyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate to form N-Boc-piperidine. This intermediate is then reacted with benzyl bromide in the presence of a base such as sodium hydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反应分析

Types of Reactions

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Free amine derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C18H25NO4

- Molecular Weight : 319.4 g/mol

- CAS Number : 167263-11-8

- Appearance : White solid

The compound features a piperidine ring substituted with both a benzyl group and a tert-butoxycarbonyl (Boc) group, which enhances its reactivity and versatility in synthetic pathways. The presence of the carboxylic acid functional group further contributes to its utility in organic synthesis .

Pharmaceutical Synthesis

The primary application of this compound lies in its role as an intermediate in pharmaceutical synthesis. It is utilized in the development of various bioactive compounds, particularly those targeting neurotransmission and metabolic processes. The compound's ability to undergo transformations makes it suitable for creating derivatives that can interact with biological targets .

Synthetic Pathways

The synthesis of this compound typically involves the reaction of benzyl piperidone with di-tert-butyl dicarbonate, followed by acylation with succinic anhydride. This multi-step process allows for the introduction of functional groups necessary for subsequent modifications .

Research indicates that compounds structurally related to this compound may exhibit biological activity against various targets, including viral proteases. For instance, studies involving 1,4,4-trisubstituted piperidines have shown potential as inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting that similar compounds could be explored for antiviral applications .

Case Studies

- Antiviral Activity : A study focusing on piperidine derivatives demonstrated that certain analogs exhibited inhibitory effects against influenza viruses and coronaviruses. The findings suggest that modifications to the piperidine structure can lead to compounds with enhanced antiviral properties .

- Neurotransmitter Interaction : Preliminary investigations into the interaction of similar compounds with neurotransmitter receptors indicate potential applications in treating neurological disorders. Further studies are needed to elucidate specific mechanisms of action .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Benzylpiperidine | C12H17N | Lacks carboxylic acid functionality; stimulant use. |

| 4-Methylpiperidine | C7H15N | Simpler structure; used as a solvent or reagent. |

| N-Boc-piperidine | C11H19NO2 | Contains Boc group but lacks benzyl substituent; used in peptide synthesis. |

The combination of both benzyl and Boc groups in this compound enhances its reactivity compared to its analogs, making it more versatile for synthetic applications .

作用机制

The mechanism of action of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

相似化合物的比较

Similar Compounds

- N-Boc-piperidine-4-carboxylic acid

- 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

- 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

Uniqueness

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is unique due to the presence of both a benzyl group and a Boc protecting group. This combination imparts specific reactivity and stability, making it a valuable intermediate in organic synthesis and drug development .

生物活性

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS Number: 167263-11-8) is a piperidine derivative characterized by a benzyl substituent and a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features, which facilitate various chemical reactions and interactions with biological targets.

- Molecular Formula : CHNO

- Molecular Weight : 319.40 g/mol

- Appearance : White solid

- CAS Number : 167263-11-8

The mechanism of action for this compound primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can engage in various biochemical pathways, potentially interacting with enzymes and receptors involved in neurotransmission and metabolic processes.

Biological Activity

Preliminary studies indicate that compounds similar to this compound may interact with various biological targets. Notably, these interactions could involve receptors or enzymes critical to neurotransmission and metabolic regulation. However, detailed studies are still required to elucidate specific interactions and mechanisms of action for this compound .

In Vitro Studies

Research has shown that derivatives of piperidine, including this compound, exhibit biological activities that can be leveraged in drug design. For instance, structural modifications have led to compounds with enhanced selectivity for certain kinases involved in cancer signaling pathways .

Case Study: Interaction with Kinases

A study highlighted the optimization of piperidine derivatives to yield potent inhibitors of the PKB (Protein Kinase B) pathway, which is frequently deregulated in cancer. Compounds similar to this compound demonstrated significant activity against PKB, suggesting potential applications in cancer therapeutics .

Applications in Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to act as a building block for various pharmaceutical applications makes it valuable in both academic research and industrial settings. Specifically, it can be used for:

- Synthesis of Antitumor Agents : The modification of the piperidine structure can lead to new compounds with enhanced efficacy against tumor cells.

- Study of Biological Pathways : Its derivatives can be utilized to probe biological functions and interactions within cellular systems.

Safety and Handling

While this compound is useful in research, it is classified under several hazard categories:

属性

IUPAC Name |

4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19,15(20)21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIIIPKQPKSIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478630 | |

| Record name | 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170838-87-6 | |

| Record name | 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。